2-Amino-8'-fluoro-6'-methyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclopentane]-3-carbonitrile
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Overview
Description
2-Amino-8’-fluoro-6’-methyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclopentane]-3-carbonitrile is a complex heterocyclic compound. It belongs to the class of spiroheterocycles, which are known for their rigid spatial structures that enhance potential binding with biochemical targets such as enzymes, receptors, and ion channels . The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 2-Amino-8’-fluoro-6’-methyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclopentane]-3-carbonitrile involves multiple steps. One of the convenient methods for annelation of the pyrroledione fragment at the i,j sides of hydroquinoline is the Stollé type reaction of hydroquinoline with oxalyl chloride . The presence of a free secondary amino group in the starting materials allows for further reactions. Cyclocondensation of these compounds with various dinucleophiles and a three-component cyclocondensation with malononitrile and several carbonyl compounds with activated methylene groups are common synthetic routes .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, which are essential for modifying its functional groups.
Substitution Reactions: It can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of reactive sites in its structure.
Cyclocondensation: The compound is involved in cyclocondensation reactions with dinucleophiles and carbonyl compounds.
Common reagents used in these reactions include oxalyl chloride, malononitrile, and various carbonyl compounds. The major products formed from these reactions are often new polyheterocyclic systems with potential biological activity .
Scientific Research Applications
2-Amino-8’-fluoro-6’-methyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclopentane]-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: Due to its rigid structure and potential for binding with biochemical targets, it is studied for its potential as a medicinal compound.
Organic Synthesis: The compound is used in the synthesis of new heterocyclic systems, which are valuable in the development of pharmaceuticals and other bioactive molecules.
Biological Studies: Its biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and other biochemical interactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The rigid spatial structure of the compound enhances its binding affinity with these targets, potentially leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other spiroheterocycles and tetrahydroquinoline derivatives. These compounds share a similar rigid spatial structure, which enhances their potential for binding with biochemical targets . 2-Amino-8’-fluoro-6’-methyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclopentane]-3-carbonitrile is unique due to its specific combination of functional groups and its potential for forming new polyheterocyclic systems .
Properties
Molecular Formula |
C25H24FN3O3 |
---|---|
Molecular Weight |
433.5 g/mol |
InChI |
InChI=1S/C25H24FN3O3/c1-13-11-24(7-2-3-8-24)29-21-15(13)9-14(26)10-16(21)25(23(29)31)17(12-27)22(28)32-19-6-4-5-18(30)20(19)25/h9-10,13H,2-8,11,28H2,1H3 |
InChI Key |
UXVMDIMATKCTOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCCC2)N3C4=C1C=C(C=C4C5(C3=O)C(=C(OC6=C5C(=O)CCC6)N)C#N)F |
Origin of Product |
United States |
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